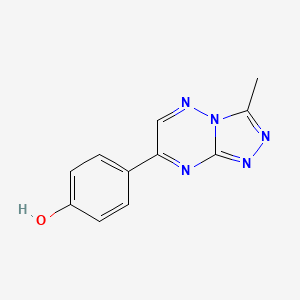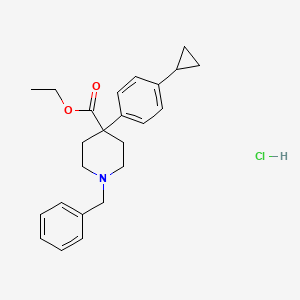
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- is a complex organic compound with a molecular formula of C15H22N4O2. This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a dimethylamino carbonyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Addition of the Dimethylamino Carbonyl Group: The dimethylamino carbonyl group is added through the reaction of the intermediate compound with dimethylamine and a carbonyl source, such as phosgene or a carbonyl diimidazole.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenyl derivatives under suitable conditions to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- can be compared with other similar compounds, such as:
1-Piperazinecarboxamide, N,N-diethyl-4-methyl-: This compound has a similar piperazine ring and carboxamide group but differs in the substituents on the nitrogen atoms.
1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(4-methylphenyl)-: This compound has a similar structure but with different substituents on the nitrogen atoms.
The uniqueness of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(4-methylphenyl)- lies in its specific substituents and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
80712-27-2 |
|---|---|
Molekularformel |
C16H24N4O2 |
Molekulargewicht |
304.39 g/mol |
IUPAC-Name |
N-(dimethylcarbamoyl)-N-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c1-13-5-7-14(8-6-13)19-9-11-20(12-10-19)16(22)18(4)15(21)17(2)3/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
CAWWVVVPEJYCLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)N(C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


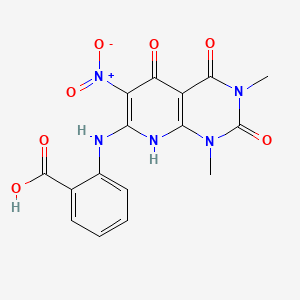
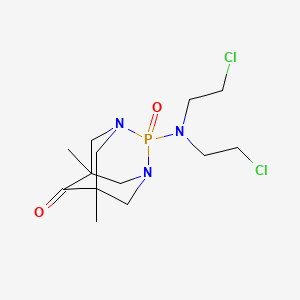

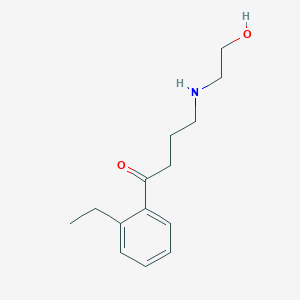

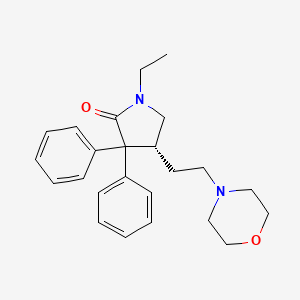

![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


